Cadrofloxacin - 153808-85-6

Cadrofloxacin

Catalog Number: EVT-262457
CAS Number: 153808-85-6
Molecular Formula: C19H20F3N3O4
Molecular Weight: 411.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cadrofloxacin is classified as a fluoroquinolone antibiotic, specifically a derivative of 4-oxoquinoline-3-carboxylic acid. This classification is significant due to the compound's mechanism of action, which involves inhibition of bacterial DNA synthesis. The compound contains fluorine atoms that contribute to its enhanced antibacterial activity compared to non-fluorinated quinolones.

Synthesis Analysis

The synthesis of cadrofloxacin involves several key steps, typically starting from 3,5,6-trifluoro-4-hydroxyphthalic acid. The process can be summarized as follows:

  1. Decarboxylation: The precursor compound (3,5,6-trifluoro-4-hydroxyphthalic acid) is heated under pressure (around 140°C) in an autoclave to facilitate decarboxylation, yielding the corresponding quinolone derivative.
  2. Formation of the Carboxylic Acid: The quinolone derivative undergoes further reactions to introduce functional groups necessary for antibacterial activity, including the carboxylic acid group at the 3-position.
  3. Final Modifications: Additional steps may involve the introduction of piperazine or other heterocyclic moieties that enhance the drug's efficacy and spectrum of activity.

These synthetic routes are critical for optimizing yield and purity while ensuring that the final product retains its desired pharmacological properties .

Molecular Structure Analysis

The molecular structure of cadrofloxacin can be described by its chemical formula C16H15F3N2O4C_{16}H_{15}F_{3}N_{2}O_{4}. Key features include:

  • Quinolone Core: The structure consists of a bicyclic system with a fused benzene and pyridine ring.
  • Fluorine Substituents: The presence of three fluorine atoms enhances lipophilicity and antibacterial potency.
  • Carboxylic Acid Group: Essential for solubility and interaction with bacterial enzymes.

The molecular geometry allows for effective binding to target enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Chemical Reactions Analysis

Cadrofloxacin participates in various chemical reactions that are vital for its activity:

  1. Hydrolysis: Under physiological conditions, cadrofloxacin can undergo hydrolysis to form active metabolites.
  2. Formation of Salts: The carboxylic acid group allows cadrofloxacin to form salts with bases, enhancing its solubility and stability.
  3. Interactions with Biological Targets: Cadrofloxacin interacts with bacterial enzymes through hydrogen bonding and hydrophobic interactions, which are crucial for its mechanism of action .
Mechanism of Action

Cadrofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It achieves this by:

  1. Inhibition of DNA Gyrase: Cadrofloxacin binds to the DNA gyrase enzyme complex, preventing it from introducing negative supercoils into DNA. This action disrupts the normal replication process.
  2. Inhibition of Topoisomerase IV: Similar to DNA gyrase, topoisomerase IV is essential for separating replicated DNA strands; cadrofloxacin inhibits this enzyme as well.

This dual-targeting mechanism leads to bacterial cell death due to the accumulation of unsealed DNA breaks .

Physical and Chemical Properties Analysis

Cadrofloxacin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350.30 g/mol.
  • Solubility: Soluble in water and organic solvents due to its polar functional groups.
  • Stability: Stable under acidic conditions but may degrade in alkaline environments.
  • Melting Point: Typically ranges around 150–155°C.

These properties influence the formulation and delivery methods used in veterinary applications .

Applications

Cadrofloxacin has several important applications in both veterinary medicine and research:

  1. Veterinary Antibiotic: Primarily used for treating bacterial infections in livestock and pets, particularly respiratory and urinary tract infections.
  2. Research Tool: Utilized in studies investigating mechanisms of antibiotic resistance and bacterial genetics due to its specific action on DNA replication enzymes.
  3. Pharmaceutical Development: Serves as a lead compound for developing new fluoroquinolone derivatives with improved efficacy or reduced side effects.

The ongoing research into cadrofloxacin's derivatives continues to explore its potential against resistant strains of bacteria .

Introduction to Ciprofloxacin: Historical Development and Clinical Significance

Discovery and Patent History of Fluoroquinolone Antibiotics

The development of ciprofloxacin represents a strategic advancement in quinolone chemistry. Bayer AG scientists patented the compound in 1980 (US Patent 4,670,444) after modifying norfloxacin's core structure by substituting the ethyl group at position N-1 with a cyclopropyl moiety. This structural refinement significantly enhanced Gram-negative bactericidal activity while maintaining efficacy against Gram-positive pathogens [1] [10]. The compound received FDA approval in 1987 as a therapeutic innovation for complex infections where traditional antibiotics failed, particularly those involving Pseudomonas aeruginosa [1] [7]. The drug's rapid formulary adoption (99% of US hospitals within six months of launch) and achievement of >$100 million first-year sales underscored its clinical importance during an era of limited broad-spectrum oral options [7].

Table 1: Key Milestones in Ciprofloxacin Development

YearEventSignificance
1980Compound patented (BAY o9867)Cyclopropyl modification of norfloxacin core
1987FDA approval (oral formulation)First antibiotic with 5 simultaneous indications
1991IV formulation approvalEnabled step-down therapy for severe infections
2004Patent expirationGlobal access via generic manufacturing
WHO Essential MedicineContinuous listing since 1987Critical status for healthcare systems

Evolution as a Broad-Spectrum Antimicrobial Agent

Ciprofloxacin's molecular architecture—1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid—embodies strategic functionalization that optimizes antimicrobial activity [8]. The C-6 fluorine enhances DNA gyrase binding affinity, while the C-7 piperazine improves penetration through Gram-negative outer membranes and boosts anti-pseudomonal activity [1] [8]. This configuration enables concentration-dependent bactericidal effects through dual inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA supercoiling and chromosome segregation [8] [10].

The antibiotic exhibits exceptional tissue distribution, achieving therapeutic concentrations in the prostate, lungs, and bile at levels exceeding serum concentrations. Its bioavailability (70-80%) facilitates oral administration for systemic infections, a revolutionary feature during its introduction [1] [3]. The spectrum encompasses over 30 bacterial species, with notable potency against Enterobacteriaceae (E. coli, Salmonella, Shigella), Neisseria gonorrhoeae, and Haemophilus influenzae [1] [8].

Table 2: Comparative In Vitro Activity of Ciprofloxacin Against Pathogenic Bacteria

Bacterial SpeciesTypical MIC Range (mg/L)Clinical Utility
Escherichia coli (non-resistant)0.004–0.25First-line UTI pathogen
Pseudomonas aeruginosa0.5–8.0Critical for hospital-acquired infections
Staphylococcus aureus (MSSA)0.1–0.8Skin/soft tissue infections
Salmonella typhi≤0.06Typhoid fever management
Neisseria gonorrhoeae0.008–0.015Historical STI treatment
Bacillus anthracis0.03Anthrax post-exposure prophylaxis

Global Impact on Infectious Disease Management

Ciprofloxacin fundamentally transformed therapeutic paradigms through its oral bioavailability and tissue-penetrating properties. The 2001 anthrax attacks in the United States cemented its role in biodefense, where it became the primary post-exposure prophylaxis for inhalational anthrax [1] [8]. In developing nations, it provided an affordable solution for febrile illnesses like typhoid and complicated diarrheal diseases, reducing mortality where parenteral alternatives were impractical [4] [10]. The WHO Essential Medicine designation (1987–present) reflects its irreplaceable status in global health [4].

However, extensive clinical deployment has accelerated resistance evolution. Gram-negative pathogens exhibit resistance via QRDR mutations (amino acid substitutions in GyrA/ParC), efflux pump upregulation (e.g., MexAB-OprM in P. aeruginosa), and plasmid-mediated resistance genes (e.g., qnr determinants) [2] [8] [10]. A 2023 Egyptian drug utilization study revealed 42% ciprofloxacin resistance among community E. coli isolates, mirroring global surveillance data [5]. Notably, carbapenemase-producing Enterobacterales (CPE) infections now demonstrate variable ciprofloxacin susceptibility (16.5% in a 2024 Spanish cohort), suggesting potential niche applications in antimicrobial stewardship programs when susceptibility is confirmed [9].

Table 3: Clinically Significant Bacterial Resistance Mechanisms

Resistance MechanismGenetic BasisImpact on MIC
DNA gyrase mutationgyrA (S83L, D87N)4-16 fold increase
Topoisomerase IV mutationparC (S80I)Additive to gyrA mutations
Efflux pump overexpressionmexR, nfxB mutationsUp to 8-fold increase
Plasmid-mediated protectionqnrA/B/S genesLow-level resistance
Porin modificationompF downregulationReduced intracellular accumulation

Emerging strategies aim to extend ciprofloxacin's utility despite resistance. Synergistic combinations with β-lactamase inhibitors, nanoparticles, and efflux pump inhibitors show promise in restoring susceptibility against multidrug-resistant strains [8] [9]. Its role as an oral step-down therapy for carbapenem-resistant infections exemplifies adaptive use within modern stewardship frameworks [9]. Nevertheless, the compound exemplifies the "super-wicked problem" of antibiotic resistance—a challenge characterized by multiple stakeholders, absence of definitive solutions, and irreversible consequences of misuse [10].

Table 4: Clinical Applications of Ciprofloxacin in Specialized Contexts

Infection TypeResistance ContextOutcome Evidence
Complicated UTIOXA-48/VIM-producing Enterobacterales90% clinical cure (2024 Spanish cohort)
Acute bacterial prostatitisESBL-producing E. coliGuideline-recommended oral option
Inhalational anthraxWeaponized Bacillus anthracisCDC-designated first-line prophylaxis
PlagueYersinia pestisWHO-recommended treatment
Severe choleraVibrio choleraeReduces duration and bacterial shedding

The trajectory of ciprofloxacin—from revolutionary therapeutic to a drug challenged by resistance—mirrors the broader struggle against microbial adaptation. Ongoing research focuses on derivative compounds and resistance-modifying agents to preserve its clinical value. As newer fluoroquinolones (e.g., moxifloxacin) address respiratory limitations, ciprofloxacin retains critical importance for Gram-negative infections where susceptibility persists, embodying both the triumphs and challenges of antimicrobial drug development [7] [9].

Properties

CAS Number

153808-85-6

Product Name

Cadrofloxacin

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20F3N3O4

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1

InChI Key

QBDBUKJBJJWZMG-VIFPVBQESA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

caderofloxacin
cadrofloxacin

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.